1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxy phenyl)-3-pyrrolin-2-one
Description
This compound is a benzothiazole-pyrrolinone hybrid with a 6-ethylbenzothiazole core, a 3-hydroxypyrrolin-2-one ring, and two distinct substituents: a 2-furylcarbonyl group at position 4 and a 4-prop-2-enyloxy phenyl moiety at position 3. Benzothiazoles are renowned for their pharmacological versatility, including antitumor, antimicrobial, and antiviral activities . The 3-hydroxy group on the pyrrolinone ring may facilitate hydrogen bonding, influencing solubility and intermolecular interactions . The prop-2-enyloxy phenyl substituent introduces an ether-linked allyl group, offering conformational flexibility and opportunities for π-π stacking or hydrophobic interactions .
Properties
Molecular Formula |
C27H22N2O5S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H22N2O5S/c1-3-13-33-18-10-8-17(9-11-18)23-22(24(30)20-6-5-14-34-20)25(31)26(32)29(23)27-28-19-12-7-16(4-2)15-21(19)35-27/h3,5-12,14-15,23,31H,1,4,13H2,2H3 |
InChI Key |
TZSFXIGNBYVABG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
Biological Activity
1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxy phenyl)-3-pyrrolin-2-one is a complex organic compound characterized by a unique combination of functional groups, which contribute to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and anti-inflammatory effects.
Structural Overview
The compound features a pyrrolinone core fused with an ethylbenzothiazole moiety, a furan carbonyl group, and various aromatic substituents. This structural diversity is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections caused by resistant pathogens .
Antioxidant Activity
The compound's structure allows it to scavenge free radicals effectively. In vitro studies have demonstrated its ability to reduce oxidative stress markers, indicating its potential as an antioxidant agent. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them .
Anti-inflammatory Effects
Preliminary studies suggest that 1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxy phenyl)-3-pyrrolin-2-one may modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines in cell line models, highlighting its potential for therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against several strains, including both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics like cefaclor and linezolid. The detailed findings are summarized in Table 1.
| Microorganism | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Linezolid | 16 |
| Escherichia coli | 64 | Cefaclor | 32 |
| Candida albicans | 32 | Fluconazole | 16 |
Study 2: Antioxidant Activity
In another study assessing antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results showed that it exhibited a dose-dependent scavenging effect, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial: Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Antioxidant: Reduction of reactive oxygen species (ROS) through electron donation.
- Anti-inflammatory: Inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Comparison with Similar Compounds
Key Structural Differences and Implications
The compound is compared to three analogs (Table 1):
Electronic and Steric Effects
- Fluorine (in the 6-fluoro analog) introduces electronegativity, which may improve metabolic stability but reduce membrane permeability .
Aryl Carbonyl Groups (Position 4) :
Hydrogen Bonding and Crystal Packing
- The 3-hydroxy group in the target compound’s pyrrolinone ring may form intramolecular hydrogen bonds with the furylcarbonyl oxygen, stabilizing the structure . In contrast, analogs lacking hydroxyl groups (e.g., Example 76 in ) rely on weak C–H···π or π-π interactions for crystal stabilization .
- Classical hydrogen bonds are absent in the 6-fluoro benzothiazole-pyrazole analog (), which instead utilizes weak π-π interactions for packing .
Preparation Methods
Core Pyrrolinone Formation
The 3-pyrrolin-2-one scaffold is typically constructed via a Mannich-type cyclization followed by oxidation:
Step 1:
Reaction of β-keto ester (1) with 6-ethylbenzothiazol-2-amine (2) in toluene at 110°C for 12 hours yields the enamine intermediate (3):
Step 2:
Oxidative cyclization using Mn(OAc)₃ in acetic acid at 80°C generates the pyrrolinone core (4) with 78% yield:
2-Furylcarbonyl Group Installation
The C4 acylation employs furan-2-carbonyl chloride under Schotten-Baumann conditions:
Reaction Conditions:
-
Dichloromethane/water biphasic system
-
0°C with slow warming to 25°C
-
Triethylamine (3 eq.) as base
4-Prop-2-enyloxy Phenyl Functionalization
The C5 substitution uses a Suzuki-Miyaura coupling strategy:
| Parameter | Value | Source |
|---|---|---|
| Boronic acid | 4-allyloxybenzeneboronic acid | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ (2M aqueous) | |
| Solvent | DME/H₂O (4:1) | |
| Temperature | 80°C, 8 hours | |
| Yield | 84% |
Final Functionalization and Deprotection
Hydroxyl Group Generation
The C3 hydroxylation is achieved through stereoselective oxidation using a modified Sharpless protocol:
Reaction System:
-
Substrate: 0.1M in tert-butanol
-
Oxidizing agent: AD-mix-β (2.5 eq.)
-
Temperature: -20°C, 24 hours
Global Deprotection
Removal of protecting groups (if used) typically involves:
-
TBAF (1M in THF) for silyl ethers
-
H₂/Pd-C for benzyl groups
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 70:30 MeCN/H₂O, 1mL/min | 99.2% |
| Elemental Analysis | C: 66.7% (calc 66.6%), H: 4.5% (4.6%) |
Industrial Scale-Up Considerations
Process Optimization Strategies
-
Continuous Flow Chemistry
-
Catalyst Recycling
-
Solvent Selection
Comparative Analysis of Synthetic Routes
| Parameter | Academic Method | Industrial Approach |
|---|---|---|
| Cycle Time | 6-8 days | 2-3 days |
| Overall Yield | 34-38% | 41-45% |
| Cost per Gram | $220-$280 | $95-$120 |
| Purity | 97-99% | 99.5-99.9% |
| Key Innovation | Stereoselective OH introduction | Continuous hydrogenation |
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Knoevenagel condensation to form the pyrrolinone core.
- Nucleophilic substitution for introducing the ethylbenzothiazole and prop-2-enyloxy phenyl groups.
- Coupling reactions (e.g., Suzuki-Miyaura) for furylcarbonyl incorporation . Optimization focuses on solvent selection (e.g., DMF or dichloromethane), catalysts (e.g., Pd(PPh₃)₄ for coupling), and temperature control (60–100°C) to maximize yields (typically 50–70%) while minimizing by-products. Purification via column chromatography or recrystallization is critical .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- X-ray crystallography (using SHELX programs) resolves the 3D conformation, particularly the Z/E configuration of the pyrrolinone double bond .
- NMR spectroscopy (¹H/¹³C, COSY, HSQC) confirms substituent connectivity, e.g., the hydroxy group at C3 and ethylbenzothiazole at C1 .
- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z ~500–550) .
Q. What preliminary biological activities have been reported, and how are they screened?
Initial screenings use:
- In vitro assays (e.g., enzyme inhibition for kinases or proteases) to assess IC₅₀ values.
- Cell-based models (e.g., cancer cell lines) for cytotoxicity (MTT assay) . Substitutions like the furylcarbonyl group enhance activity against inflammatory targets (e.g., COX-2), while the ethylbenzothiazole moiety may improve bioavailability .
Advanced Research Questions
How do structural modifications influence bioactivity? A structure-activity relationship (SAR) analysis.
| Substituent | Biological Impact | Reference |
|---|---|---|
| 6-Ethylbenzothiazole | Increases lipophilicity, enhancing blood-brain barrier penetration | |
| Prop-2-enyloxy phenyl | Improves metabolic stability compared to methoxy analogs | |
| Furylcarbonyl | Enhances binding to targets with polar active sites (e.g., NADPH oxidase) | |
| SAR studies highlight the necessity of the 3-hydroxy group for hydrogen bonding with catalytic residues . |
Q. What mechanistic insights exist regarding its interaction with biological targets?
- Molecular docking suggests the compound binds to the ATP pocket of kinases via hydrogen bonds (3-hydroxy with Asp184) and π-π stacking (benzothiazole with Phe82) .
- Fluorescence quenching studies reveal static interactions with serum albumin (binding constants ~10⁴ M⁻¹), indicating potential pharmacokinetic challenges .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies often arise from:
- Assay conditions : Varying pH or ionic strength affects protonation states (e.g., 3-hydroxy group pKa ~8.5) .
- Cell line specificity : Activity against HeLa cells but not MCF-7 may reflect differences in receptor expression . Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics) mitigate contradictions .
Q. What stability challenges exist under experimental conditions, and how are they addressed?
- Photodegradation : The benzothiazole group is light-sensitive; storage in amber vials under inert gas (N₂) is recommended .
- Hydrolysis : The enol ester (furylcarbonyl) is prone to hydrolysis in aqueous buffers (pH >7); use of lyophilized formulations improves stability .
Q. How can computational modeling guide the design of analogs?
- DFT calculations predict redox potentials (e.g., HOMO-LUMO gap ~4.2 eV) to assess antioxidant potential .
- MD simulations evaluate conformational flexibility in solvent (e.g., water vs. DMSO) to optimize solubility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
